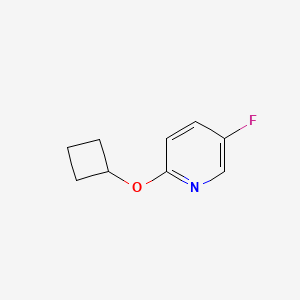

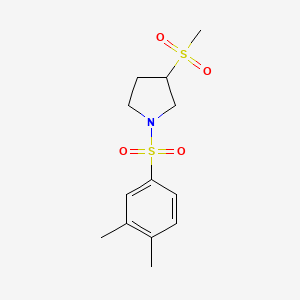

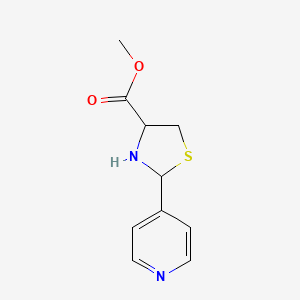

![molecular formula C12H7ClN2O B2854833 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-57-0](/img/structure/B2854833.png)

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7ClN2O . It is a derivative of oxazolo[4,5-b]pyridine .

Synthesis Analysis

The synthesis of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine and its derivatives has been studied for their potential as antibacterial agents . The synthesis involves a series of reactions, and the resulting compounds have shown good activity profile against certain strains of bacteria .Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine consists of a pyridine ring fused with an oxazole ring, to which a 2-chlorophenyl group is attached .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine include a predicted density of 1.356±0.06 g/cm3, a melting point of 92-93 °C, and a predicted boiling point of 340.6±22.0 °C . Its molar mass is 230.65 .Scientific Research Applications

Molecular Modeling and Antimicrobial Activity

Molecular modeling and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives have been conducted, revealing significant antimicrobial activities against various bacteria and fungi strains. The compounds demonstrated good to strong antimicrobial activities, and molecular docking simulations were performed to evaluate interactions with the DNA gyrase enzyme. Density Functional Theory (DFT) and ADME prediction were also utilized in this research to assess the molecular and electronic properties of these compounds, contributing to a better understanding of their behavior and potential applications in antimicrobial treatments (Celik, Erol, & Kuyucuklu, 2021).

Palladium-Catalyzed Arylation

The palladium-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine has been studied, demonstrating an efficient process that operates under mild conditions. The reaction tolerates a variety of aryl halides, including those with derivatized amino acids, and provides evidence for facile deprotonation of oxazolo[4,5-b]pyridine under the reaction conditions. This research offers valuable insights into the chemical behavior of oxazolo[4,5-b]pyridine and its potential applications in various chemical syntheses (Zhuravlev, 2006).

Fluorescence Properties

Fluorescence properties of derivatives of oxazolo[4,5-b]pyridyne have been extensively investigated. The introduction of various substituents into the oxazolo[4,5-b]pyridine molecule was found to increase both the ground and excited state dipole moments, resulting in strong charge transfer character fluorescence. This study provides a comprehensive understanding of the fluorescence behavior of these compounds, paving the way for their potential use in various applications, such as sensing and imaging technologies (Mac et al., 2007).

Future Directions

The future directions for research on 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine could involve further exploration of its antibacterial properties . Given the increasing resistance to antibiotics, new bacterial inhibitors like this compound could be valuable . Additionally, other biological activities of oxazolo[4,5-b]pyridine derivatives could be explored, as they have been associated with a wide spectrum of potential applications, including antimicrobial, herbicidal, antihelmintic, antioxidant, and antitumoral properties .

properties

IUPAC Name |

2-(2-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRAJRRCSPZYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

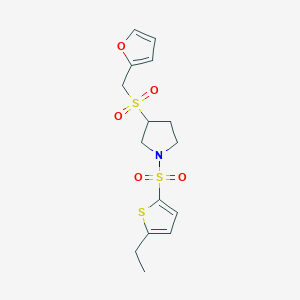

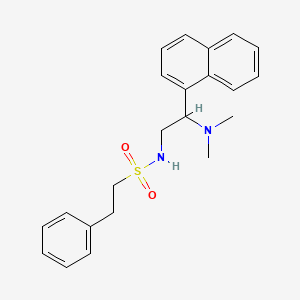

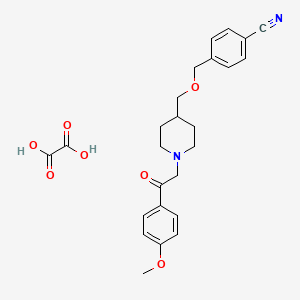

![2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol](/img/structure/B2854757.png)

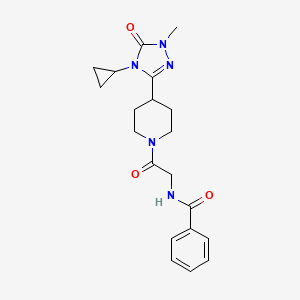

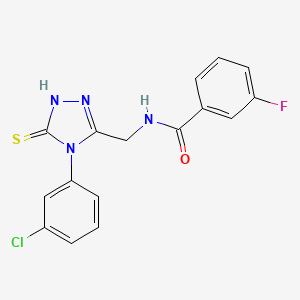

![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854765.png)

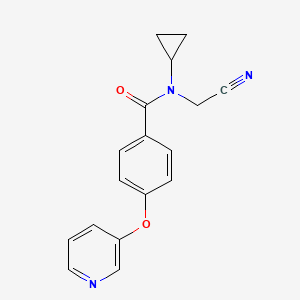

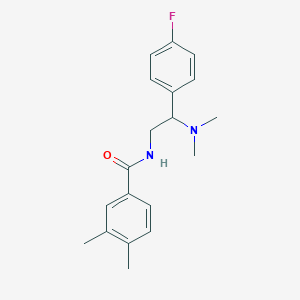

![5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2854767.png)